molecular formula C10H16ClN5 B12219630 1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

Cat. No.: B12219630
M. Wt: 241.72 g/mol
InChI Key: XGBGJFUMZLNHAL-UHFFFAOYSA-N
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Description

1,4-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride is a pyrazole-based amine salt with a molecular structure featuring two methyl substituents on the pyrazole ring and a methylpyrazole-methyl side chain. The hydrochloride salt form enhances aqueous solubility, a critical property for pharmaceutical or agrochemical applications. Pyrazole derivatives are widely studied for their bioactivity, including kinase inhibition and antimicrobial effects .

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-8-6-15(3)13-10(8)11-4-9-5-12-14(2)7-9;/h5-7H,4H2,1-3H3,(H,11,13);1H

InChI Key

XGBGJFUMZLNHAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1NCC2=CN(N=C2)C)C.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride typically involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Mechanism of Action

The mechanism of action of 1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit specific enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and require further research to elucidate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound differs from related pyrazole derivatives in substituents and functional groups:

  • Carboxamide Pyrazoles (e.g., Compounds 3a–3p in ): These feature carboxamide linkages (e.g., 5-chloro-N-(4-cyano-1-aryl-pyrazol-5-yl)-3-methyl-pyrazole-4-carboxamide) and aryl/cyano groups.
  • Halogenated Amines (e.g., P5H10 in ) : Polyhalogenated nitrobutadienyl anilines (e.g., (E)-2,4-dimethyl-N-(1,3,4,4-tetrachloro-1-nitrobutadien-2-yl)aniline) exhibit strong electron-withdrawing nitro and chloro groups, contrasting with the electron-donating methyl groups in the target compound. This difference impacts electronic density and reactivity .

Physicochemical Properties

Compound Functional Groups Salt Form Melting Point (°C) Key Properties
Target Compound (Hydrochloride) Amine, methylpyrazole Hydrochloride Not reported High solubility, potential crystalline stability
3a (Carboxamide derivative) Carboxamide, chloro, cyano None 133–135 Moderate yield (68%), crystalline
3d (Fluorophenyl derivative) Carboxamide, 4-fluorophenyl None 181–183 Higher mp due to fluorophenyl group
P5H10 (Halogenated nitroamine) Nitro, polyhalogenated None Not reported Electron-deficient, reactive intermediates
  • Solubility : The hydrochloride salt of the target compound likely surpasses neutral carboxamides (e.g., 3a–3p) in aqueous solubility, a key advantage for drug formulation.
  • Thermal Stability : Melting points of carboxamide analogs (133–183°C) suggest that the target compound’s hydrochloride form may exhibit a distinct thermal profile due to ionic interactions .

Crystallography and Stability

However, crystalline forms of structurally complex amines (e.g., benzo[d][1,3]dioxole carboxamides in ) underscore the importance of salt formation in enhancing stability and bioavailability. The hydrochloride form of the target compound may adopt a monoclinic or orthorhombic crystal system, similar to other amine salts .

Biological Activity

1,4-Dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of 1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride involves various chemical reactions that typically include the formation of pyrazole derivatives. The compound can be synthesized via methods that involve the reaction of specific precursors under controlled conditions.

Biological Activity

The biological activity of this compound has been evaluated in several studies, focusing on its anticancer properties and modulation of specific biological pathways.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer activity against various cancer cell lines. The compound has been tested against several types of cancer cells, including breast (MCF7), lung (A549), and others.

Cell Line IC50 (µM) Mechanism of Action
MCF70.01Apoptosis induction
A5490.39Autophagy induction
NCI-H4600.46Aurora-A kinase inhibition

These results indicate that the compound may induce apoptosis and autophagy in cancer cells, which are critical mechanisms for preventing tumor growth.

The biological activity is believed to stem from the compound's ability to inhibit specific kinases involved in cell proliferation and survival. For instance, it has been reported to inhibit Aurora-A kinase with an IC50 value as low as 0.067 µM, demonstrating potent effects on cell cycle regulation and cancer cell viability .

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:

  • Study on MCF7 Cell Line :
    • Researchers found that derivatives similar to 1,4-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine showed significant growth inhibition with IC50 values around 0.01 µM.
    • Mechanistic studies indicated that these compounds triggered apoptosis through mitochondrial pathways.
  • In Vivo Studies :
    • Animal models treated with pyrazole derivatives demonstrated reduced tumor sizes compared to controls, suggesting potential for further development into therapeutic agents.

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